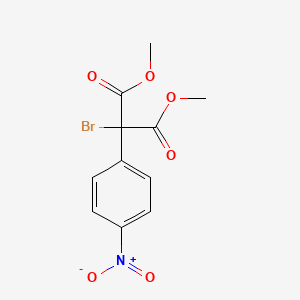

Dimethyl 2-bromo-2-(4-nitrophenyl)malonate

説明

Dimethyl 2-bromo-2-(4-nitrophenyl)malonate (CAS: Not explicitly provided in evidence; structurally related to compounds in and ) is a brominated malonate derivative featuring a 4-nitrophenyl substituent. This compound serves as a critical intermediate in organic synthesis, particularly in cyclization and cross-coupling reactions. Its structure consists of a malonate core substituted with a bromine atom and a 4-nitrophenyl group at the central carbon. The nitro group enhances electrophilicity, while the bromine atom provides a reactive site for further functionalization, such as nucleophilic substitution or transition-metal-catalyzed coupling .

特性

IUPAC Name |

dimethyl 2-bromo-2-(4-nitrophenyl)propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO6/c1-18-9(14)11(12,10(15)19-2)7-3-5-8(6-4-7)13(16)17/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMLXDVKFZGQTNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=C(C=C1)[N+](=O)[O-])(C(=O)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Enolate-Mediated Bromination

Procedure :

- Enolate Formation : Dissolve dimethyl 2-(4-nitrophenyl)malonate (10 mmol) in anhydrous DMF. Add K2CO3 (20 mmol) and stir at 0°C under argon.

- Bromination : Introduce N-bromosuccinimide (10.5 mmol) portionwise. Warm to room temperature and monitor via TLC.

- Workup : Quench with NH4Cl, extract with EtOAc, and purify via silica gel chromatography (hexane/EtOAc 9:1).

Challenges :

Radical Bromination

Procedure :

- Initiation : Combine dimethyl 2-(4-nitrophenyl)malonate (10 mmol) and NBS (12 mmol) in CCl4.

- Reaction : Add AIBN (0.2 mmol) and reflux at 80°C for 6 h.

- Isolation : Concentrate under reduced pressure and recrystallize from ethanol.

Yield : 45–55% (theorized based on analogous reactions).

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry

- ESI-MS : Expected molecular ion at m/z 349.97 ([M+H]+ for C12H11BrNO6).

Comparative Analysis of Methods

Applications and Derivatives

Dimethyl 2-bromo-2-(4-nitrophenyl)malonate serves as a precursor for:

化学反応の分析

Dimethyl 2-bromo-2-(4-nitrophenyl)malonate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.

Common reagents used in these reactions include sodium hydroxide for hydrolysis, palladium on carbon for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

科学的研究の応用

Dimethyl 2-bromo-2-(4-nitrophenyl)malonate is used in a variety of scientific research applications:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of intermediates for drug candidates.

Material Science: It is used in the preparation of polymers and other advanced materials.

Biological Research: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

作用機序

The mechanism of action of dimethyl 2-bromo-2-(4-nitrophenyl)malonate depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways involved can vary widely depending on the specific derivative and its intended use .

類似化合物との比較

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table compares dimethyl 2-bromo-2-(4-nitrophenyl)malonate with structurally related malonate derivatives:

Physicochemical Properties

- Solubility : Brominated derivatives (e.g., dimethyl 2-(4-bromo-2-nitrophenyl)malonate) exhibit lower polarity compared to nitro-only analogues, enhancing solubility in aprotic solvents like DMF or toluene .

- Thermal Stability : The presence of bromine increases molecular weight and may improve thermal stability, as seen in analogous halogenated malonates .

- Spectroscopic Data : NMR spectra for brominated malonates show distinct deshielding of the central malonate carbon (δ ~165–168 ppm for COO groups) and aromatic proton shifts influenced by nitro and halogen substituents .

生物活性

Dimethyl 2-bromo-2-(4-nitrophenyl)malonate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a malonate moiety with a bromine atom and a nitrophenyl group, contributing to its distinctive chemical reactivity. The presence of the nitro group is particularly noteworthy, as it often enhances the compound's biological activity by facilitating interactions with biomolecules through redox reactions and nucleophilic substitutions.

The biological activity of this compound is primarily attributed to the following mechanisms:

- Redox Reactions : The nitrophenyl group can undergo reduction, leading to the formation of reactive intermediates that may interact with cellular targets.

- Nucleophilic Substitution : The malonate moiety can participate in nucleophilic attacks, forming covalent bonds with electrophiles, which can modulate various biochemical pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Cytotoxicity : Compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines. For instance, studies have reported IC50 values ranging from 29 to 59 µM for related compounds against different cancer cell lines, indicating potential for anticancer drug development .

- Apoptosis Induction : Mechanistic studies suggest that these compounds can induce apoptosis in cancer cells by upregulating pro-apoptotic proteins like caspase-3 and Bax while downregulating anti-apoptotic proteins such as Bcl-2. This apoptotic effect has been observed particularly in HepG2 liver cancer cells .

Case Studies

-

Cytotoxicity Against Cancer Cell Lines :

Compound Cancer Cell Line IC50 (µM) 5k HepG2 40 5k MDA-MB-231 50 5k HeLa 59 - Mechanistic Insights :

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for producing dimethyl 2-bromo-2-(4-nitrophenyl)malonate with high purity?

- Methodological Answer : The synthesis typically involves bromination of the malonate precursor under controlled conditions. For example, alkylation or substitution reactions using precursors like 4-nitrobenzyl derivatives and brominating agents (e.g., N-bromosuccinimide) in polar aprotic solvents like dimethylformamide (DMF). Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures >95% purity. Reaction parameters (temperature, stoichiometry) must be optimized to minimize side products like dehalogenated byproducts .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : Analyze - and -NMR to verify the malonate ester groups, bromine substitution, and nitro-phenyl positioning.

- X-ray crystallography : Resolve crystal structures to confirm dihedral angles between the nitro-phenyl and malonate moieties, as seen in analogous compounds (e.g., dihedral angles of ~50° in related malonate derivatives) .

- Mass spectrometry : Validate molecular weight (e.g., HRMS for exact mass matching) and isotopic patterns (e.g., bromine’s 1:1 signature) .

Q. What are the key solubility and stability considerations for handling this compound in experiments?

- Methodological Answer :

- Solubility : Test in DMSO, DMF, or dichloromethane, which are common solvents for nitro-aromatic compounds. Pre-saturate solutions to avoid recrystallization during reactions.

- Stability : Store under inert gas (argon) at -20°C to prevent hydrolysis of the malonate ester or nitro-group reduction. Monitor degradation via TLC or HPLC .

Advanced Research Questions

Q. How can researchers investigate the electronic effects of the nitro and bromine groups on the compound’s reactivity?

- Methodological Answer :

- Computational modeling : Use DFT calculations (e.g., Gaussian or ORCA) to map electron density distribution, focusing on the nitro group’s electron-withdrawing effect and bromine’s steric/electronic contributions.

- Kinetic studies : Compare reaction rates (e.g., nucleophilic substitution) with analogs lacking bromine or nitro groups. Monitor intermediates via in situ IR or UV-Vis spectroscopy .

Q. What experimental designs are suitable for resolving contradictions in reported catalytic activity of brominated malonates?

- Methodological Answer :

- Factorial design : Employ a 2 factorial approach to isolate variables (e.g., catalyst loading, solvent polarity) affecting catalytic efficiency. For example, test palladium catalysts in Suzuki couplings to identify interactions between bromine’s leaving-group ability and nitro-group electronic effects .

- Cross-validation : Replicate conflicting studies under standardized conditions (e.g., fixed temperature, solvent) and use statistical tools (ANOVA) to identify outlier data sources .

Q. How can the compound’s potential as a monomer for functional polymers be systematically evaluated?

- Methodological Answer :

- Polymerization screening : Test radical or condensation polymerization in the presence of initiators (e.g., AIBN for radical pathways). Characterize thermal stability via TGA and mechanical properties via DMA.

- Structure-property linkage : Correlate nitro-group orientation (from XRD) with polymer rigidity or conductivity using impedance spectroscopy .

Q. What strategies can address challenges in synthesizing enantiopure derivatives of this compound?

- Methodological Answer :

- Chiral resolution : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) in HPLC.

- Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in palladium-mediated cross-couplings to induce stereoselectivity at the malonate center .

Methodological Notes

- Data Interpretation : Always contextualize findings within theoretical frameworks (e.g., Hammett plots for substituent effects) to distinguish electronic vs. steric influences .

- Contradiction Mitigation : Use multi-technique validation (e.g., NMR + XRD + computational) to resolve structural ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。